molecular formula C10H14N2O2 B1609627 (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid CAS No. 1217607-94-7

(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

Cat. No. B1609627
CAS RN: 1217607-94-7
M. Wt: 194.23 g/mol
InChI Key: YBVDQQQEPCEKPR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid” is a compound that belongs to the class of phenylpropanoids . It is a white, crystalline solid with a sweet, floral scent at room temperature . Phenylpropanoic acid has a wide variety of uses including cosmetics, food additives, and pharmaceuticals .

Scientific Research Applications

Renewable Building Block in Material Science

3-(4-Hydroxyphenyl)propanoic acid, related to (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, has been explored as a renewable building block in the synthesis of polybenzoxazine. This involves enhancing the reactivity of molecules bearing –OH groups, leading to materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Enzyme Inhibition and Medicinal Chemistry

R-Aminophosphonic acids, analogous to (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, have been studied for their broad capability in influencing physiological and pathological processes. Their application ranges from agrochemistry to medicine, primarily involving enzyme inhibition, which is a crucial aspect of medicinal chemistry (Mucha et al., 2011).

Application in Organic Synthesis

(R)-1-Phenylethylamine-derived 1,4-amino alcohols, structurally related to (R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, have been used as chiral ligands in organic synthesis. For instance, they catalyze the enantioselective addition of diethylzinc to aldehydes, highlighting their importance in stereocontrolled synthetic processes (Asami et al., 2015).

properties

IUPAC Name

(2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVDQQQEPCEKPR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)CN)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428046
Record name (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid

CAS RN

1217607-94-7
Record name (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.